![molecular formula C26H22N4O4S B6561276 3-benzyl-2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one CAS No. 1021252-60-7](/img/structure/B6561276.png)

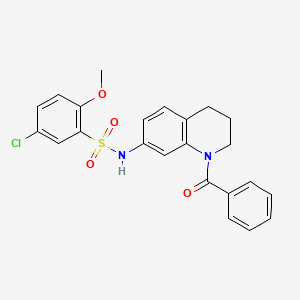

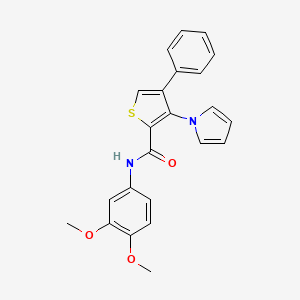

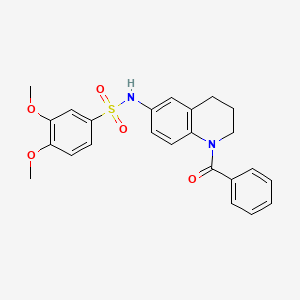

3-benzyl-2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains several functional groups including a benzyl group, a 3,4-dimethoxyphenyl group, a 1,2,4-oxadiazol group, a sulfanyl group, and a 3,4-dihydroquinazolin-4-one group . These groups could potentially contribute to the compound’s reactivity and properties.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 3,4-dimethoxyphenyl and benzyl groups are aromatic, while the 1,2,4-oxadiazol and 3,4-dihydroquinazolin-4-one groups are heterocyclic .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the electron-withdrawing oxadiazol and quinazolinone groups, as well as the electron-donating methoxy and benzyl groups . It might undergo reactions such as nucleophilic substitution or condensation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors like its molecular structure, polarity, and the presence of functional groups .Applications De Recherche Scientifique

- The benzylic position in this compound refers to the carbon adjacent to the benzene ring. Free radical bromination can occur at this position, leading to the substitution of a hydrogen atom with a bromine atom. This reaction is initiated by N-bromosuccinimide (NBS), which generates a succinimidyl radical. The resulting benzylic bromide can serve as a precursor for further functionalization reactions .

- The compound can act as a catalyst for the addition of aliphatic and heterocyclic aldehydes to α,β-unsaturated ketones, nitriles, and esters. Its presence facilitates the formation of new carbon-carbon bonds, making it useful in synthetic chemistry .

- Quinazolinone derivatives, like this compound, have shown promise as potential anticancer agents. Researchers investigate their effects on cancer cell lines, tumor growth inhibition, and apoptosis induction. Further studies are needed to explore their mechanisms of action and optimize their efficacy .

- Some quinazolinone derivatives exhibit antimicrobial properties. Researchers explore their effectiveness against bacteria, fungi, and other pathogens. Structural modifications can enhance their activity and selectivity .

- Quinazolinone-based compounds often interact with enzymes and receptors. This compound may inhibit specific enzymes involved in disease pathways or bind to receptors relevant to neurological disorders, inflammation, or cardiovascular conditions. Investigating its binding affinity and selectivity is crucial .

- Quinazolinone derivatives have been studied for their neuroprotective effects. Researchers explore their ability to prevent neuronal damage, enhance cell survival, and mitigate neurodegenerative processes. This compound’s impact on neuroinflammation and oxidative stress warrants investigation .

- The unique structure of this compound makes it valuable in designing novel organic reactions. Researchers can explore its reactivity in various transformations, such as cyclizations, rearrangements, and functional group interconversions .

- Given its diverse properties, this compound serves as a starting point for medicinal chemists. By modifying its structure, researchers can create analogs with improved pharmacokinetics, reduced toxicity, and enhanced target specificity. High-throughput screening can identify potential drug candidates .

Free Radical Bromination at the Benzylic Position

Catalyst for Aldehyde Addition Reactions

Potential Anticancer Properties

Antimicrobial Activity

Inhibition of Enzymes and Receptors

Neuroprotective Potential

Application in Organic Synthesis

Drug Discovery and Optimization

Propriétés

IUPAC Name |

3-benzyl-2-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N4O4S/c1-32-21-13-12-18(14-22(21)33-2)24-28-23(34-29-24)16-35-26-27-20-11-7-6-10-19(20)25(31)30(26)15-17-8-4-3-5-9-17/h3-14H,15-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQWPEMRNIYEWEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-amino-4-(4-fluorobenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B6561200.png)

![N-(3,4-dimethoxyphenyl)-2-{5-methoxy-2-[(morpholin-4-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6561212.png)

![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B6561228.png)

![3,4-dimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6561232.png)

![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B6561241.png)

![2-{[5-(3,4-dimethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B6561248.png)

![N-(2,5-difluorophenyl)-2-{[5-(3,4-dimethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6561256.png)

![methyl 4-{[(1E)-2-cyano-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate](/img/structure/B6561262.png)

![2-{[5-(3,4-dimethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B6561269.png)

![N-(2,4-difluorophenyl)-2-{[5-(3,4-dimethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6561270.png)

![2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B6561279.png)